2-[3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantan-1-YL]acetic acid
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Overview
Description
2-[3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantan-1-YL]acetic acid is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridazinone moiety, and an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantan-1-YL]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the pyridazinone intermediate.
Attachment of the Adamantane Group: The adamantane group is incorporated through a Friedel-Crafts alkylation reaction, using adamantane derivatives and suitable catalysts.
Final Coupling: The final step involves coupling the intermediate with acetic acid derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scale-up, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantan-1-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone moiety can produce dihydropyridazines.
Scientific Research Applications
2-[3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantan-1-YL]acetic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 2-[3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantan-1-YL]acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-[3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantan-1-YL]propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.
2-[3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantan-1-YL]butanoic acid: Similar structure with a butanoic acid group instead of acetic acid.
Uniqueness
The uniqueness of 2-[3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantan-1-YL]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24ClN3O4 |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[3-[5-chloro-4-(furan-2-ylmethylamino)-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid |
InChI |
InChI=1S/C21H24ClN3O4/c22-18-16(23-10-15-2-1-3-29-15)11-24-25(19(18)28)21-7-13-4-14(8-21)6-20(5-13,12-21)9-17(26)27/h1-3,11,13-14,23H,4-10,12H2,(H,26,27) |
InChI Key |
ISXWVRSKIUKENI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCC5=CC=CO5)Cl)CC(=O)O |
Origin of Product |
United States |
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